N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential .
Molecular Structure Analysis
The molecular structure of thiazolopyrimidines can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Scientific Research Applications
Antimicrobial Activity
N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have been studied for their antimicrobial properties. Research by Gein et al. (2015) synthesized similar compounds and found them to exhibit antimicrobial activity (Gein et al., 2015).
Structural Modifications and Aggregation
Studies on thiazolo[3,2-a]pyrimidines, including structural analogs of this compound, have explored how structural modifications lead to changes in supramolecular aggregation. This research provides insights into their conformational features, which are crucial for understanding the compound's chemical behavior and potential applications (Nagarajaiah & Begum, 2014).
Synthesis of Derivatives for Biological Studies
Various studies have been conducted on the synthesis of derivatives of thiazolo[3,2-a]pyrimidines for potential biological applications. This includes the synthesis of new functionalized compounds and exploration of their potential as biological agents (Peterlin-Mašič et al., 2000), (Akbari et al., 2008).
Anti-inflammatory Activities
Some derivatives of thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory activities. These studies contribute to understanding the therapeutic potential of these compounds in medical research (Tozkoparan et al., 1999).
Mechanism of Action
Target of Action
Similar thiazolopyrimidine derivatives have been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It’s known that many pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase (cox) enzymes, thus reducing the generation of prostaglandin e2 . It’s plausible that N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide may have a similar mechanism of action.
Biochemical Pathways
This could include the arachidonic acid pathway, which involves the conversion of arachidonic acid into prostaglandins and other eicosanoids by COX enzymes .
Pharmacokinetics
The lipophilicity of a drug can influence its pharmacokinetics, including its ability to diffuse into cells
Result of Action
Similar thiazolopyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . These effects suggest that the compound may have the potential to modulate cellular processes related to these biological activities.
Properties
IUPAC Name |
N-benzhydryl-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-12-28-21-23-19(26)16(20(27)24(13)21)18(25)22-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17,26H,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZEBUTQOCMKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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